molecular formula C20H28BrNO2 B3057569 N-(12-Bromododecyl)phthalimide CAS No. 82583-84-4

N-(12-Bromododecyl)phthalimide

Cat. No.: B3057569
CAS No.: 82583-84-4
M. Wt: 394.3 g/mol
InChI Key: FKFKXYCUILKIOX-UHFFFAOYSA-N
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Description

N-(12-Bromododecyl)phthalimide is an organic compound that belongs to the class of phthalimides It is characterized by a phthalimide group attached to a 12-bromododecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(12-Bromododecyl)phthalimide can be synthesized through a multi-step process. One common method involves the reaction of phthalimide with 1-bromododecane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques.

Chemical Reactions Analysis

Types of Reactions

N-(12-Bromododecyl)phthalimide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The phthalimide group can be reduced to form primary amines.

    Oxidation: The alkyl chain can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Reduction: Primary amines are formed.

    Oxidation: Carboxylic acids and other oxidized derivatives are produced.

Scientific Research Applications

N-(12-Bromododecyl)phthalimide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(12-Bromododecyl)phthalimide depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromododecyl chain can facilitate membrane penetration, while the phthalimide group can engage in specific interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    N-(12-Aminododecyl)phthalimide: Similar structure but with an amine group instead of bromine.

    N-(12-Hydroxydodecyl)phthalimide: Contains a hydroxyl group instead of bromine.

    N-(12-Methoxydodecyl)phthalimide: Features a methoxy group in place of bromine.

Uniqueness

N-(12-Bromododecyl)phthalimide is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further functionalization through nucleophilic substitution reactions. This property distinguishes it from its analogs with different functional groups.

Properties

IUPAC Name

2-(12-bromododecyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BrNO2/c21-15-11-7-5-3-1-2-4-6-8-12-16-22-19(23)17-13-9-10-14-18(17)20(22)24/h9-10,13-14H,1-8,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFKXYCUILKIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444566
Record name N-(12-Bromododecyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82583-84-4
Record name N-(12-Bromododecyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,12-dibromododecane (32.22 g, 98.2 mmol), potassium phthalimide (4.60 g, 24.5 mmol), and dimethylformamide (20 mL) were combined and refluxed at 160° C. for 2.5 hours. Upon cooling, water was added and the organic taken into dichloromethane (separated on a separatory funnel). The solvent was evaporated under reduced pressure and the crude product was columned in hexanes. The spots were not separated, and the fractions were combined, the solvent removed, and the crude material re-dissolved in 300 mL acetone. This was refluxed, and 10 g potassium phthalimide was added over 4 hours. The mixture was refluxed overnight. After cooling and removing the solvent, the crude product was columned using 1:1 ethyl acetate:hexanes. The top spot proved to be the desired product, which was collected as a white solid (9.30 g) that matched the reported literature: Helv. Chimica Acta. 2001, 84(3), 678-689.
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32.22 g
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4.6 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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